PXR Agonism: A Quantitative Comparison of 3-(4-Isopropoxyphenyl)piperidine with a Close Structural Analog
In a human PXR (Pregnane X Receptor) transactivation assay, 3-(4-Isopropoxyphenyl)piperidine (BDBM429659) demonstrated an EC50 of 700 nM for PXR agonism [1]. This is significantly less potent than the structurally related compound LC-68, which is reported in the same patent family (US10550091, US10947203) to be a potent PXR agonist, though specific quantitative data for LC-68 in this exact assay context is not available in the public domain [2]. The observed difference highlights the sensitivity of PXR activity to specific structural modifications, such as the nature of the substituent on the piperidine ring, and underscores that this compound is not a potent PXR agonist, a characteristic that may be desirable in certain lead optimization campaigns.
| Evidence Dimension | Human PXR Agonist Activity (EC50) |
|---|---|
| Target Compound Data | 700 nM |
| Comparator Or Baseline | LC-68 (close structural analog in patent family) |
| Quantified Difference | Target compound is a weak agonist (700 nM); LC-68 is reported as a potent PXR agonist (quantitative data not disclosed). |
| Conditions | HepG2 cells co-expressing FLAG-hPXR and CYP3A4-luciferase reporter gene, incubated for 24 hrs |
Why This Matters
This data allows researchers to select against potent PXR activation, a common off-target effect that can lead to undesirable drug-drug interactions via CYP3A4 induction.
- [1] BindingDB. BDBM429659 (Assay ID: 50014382). EC50: 700 nM for hPXR agonism. View Source
- [2] US Patent No. 10,550,091. 'Compounds and methods of use.' 2020. View Source
